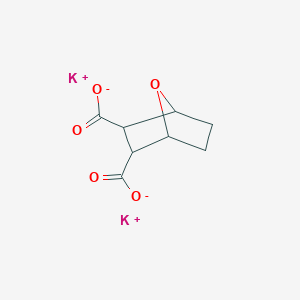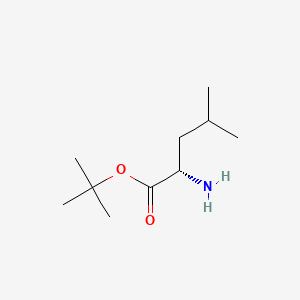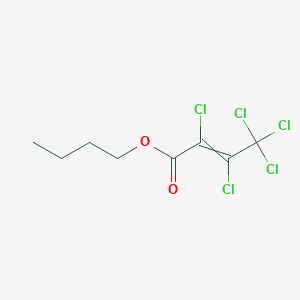![molecular formula C14H11Cl2NO B3368763 1-(4-Chlorophenyl)-2-[(3-chlorophenyl)amino]ethanone CAS No. 218157-76-7](/img/structure/B3368763.png)
1-(4-Chlorophenyl)-2-[(3-chlorophenyl)amino]ethanone
Descripción general
Descripción
1-(4-Chlorophenyl)-2-[(3-chlorophenyl)amino]ethanone, commonly known as Clenbuterol, is a beta-2 adrenergic agonist that has been widely used in scientific research. It was first synthesized in the 1960s as a bronchodilator for the treatment of asthma and other respiratory disorders. However, it was later discovered that Clenbuterol also has anabolic properties, which has led to its use in the bodybuilding and athletic communities.
Mecanismo De Acción
Clenbuterol exerts its effects by binding to beta-2 adrenergic receptors in the body, which leads to the activation of the cyclic adenosine monophosphate (cAMP) pathway. This pathway stimulates protein synthesis and inhibits protein degradation, which results in increased muscle growth and decreased body fat. Clenbuterol also increases the metabolic rate, which leads to increased energy expenditure and fat burning.
Biochemical and Physiological Effects
Clenbuterol has several biochemical and physiological effects on the body. It increases the levels of circulating catecholamines, such as epinephrine and norepinephrine, which leads to increased heart rate, blood pressure, and blood glucose levels. Clenbuterol also increases the levels of insulin-like growth factor 1 (IGF-1), which stimulates muscle growth and repair. Additionally, Clenbuterol has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic benefits in the treatment of respiratory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clenbuterol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on muscle growth and fat metabolism can be easily measured. Additionally, Clenbuterol has been extensively studied in animal models, which provides a wealth of data for researchers to draw from. However, there are also several limitations to the use of Clenbuterol in lab experiments. Its effects on humans are not well understood, and there is a lack of clinical data to support its use as a therapeutic agent. Additionally, Clenbuterol has been banned by several sports organizations due to its use as a performance-enhancing drug, which may limit its use in certain research settings.
Direcciones Futuras
There are several areas of future research that could be explored with Clenbuterol. One area of interest is its potential therapeutic effects in the treatment of respiratory disorders, such as asthma and COPD. Additionally, further research could be conducted to better understand the effects of Clenbuterol on human physiology and metabolism. Finally, there is a need for more clinical data to support the use of Clenbuterol as a therapeutic agent, particularly in the treatment of respiratory disorders.
Aplicaciones Científicas De Investigación
Clenbuterol has been used in scientific research to study its effects on various physiological processes, such as muscle growth, fat metabolism, and cardiovascular function. It has been shown to increase muscle mass and decrease body fat in animals, which has led to its use as a performance-enhancing drug in the bodybuilding and athletic communities. Clenbuterol has also been studied for its potential therapeutic effects in the treatment of respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
IUPAC Name |
2-(3-chloroanilino)-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-6-4-10(5-7-11)14(18)9-17-13-3-1-2-12(16)8-13/h1-8,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZPCLURXBMOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353482 | |
| Record name | ST50973735 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
218157-76-7 | |
| Record name | ST50973735 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/no-structure.png)
![Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-](/img/structure/B3368757.png)
![8-Methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3368762.png)

